Methanimidamide, N,N-dimethyl-N'-2-thiazolyl-

Description

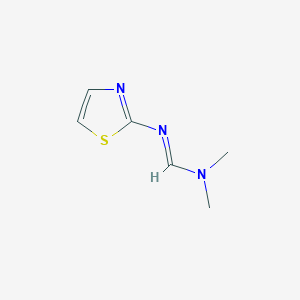

Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- (CAS: 65258-24-4) is a substituted amidine compound with the molecular formula C₉H₉N₃S and a molecular weight of 191.25 g/mol . Its structure features a thiazolyl group attached to the amidine nitrogen, conferring unique electronic and steric properties. This compound is part of a broader class of amidines and guanidines, which are pivotal in medicinal chemistry due to their ability to mimic protonated amines in biological systems. Applications range from pharmaceuticals to agrochemicals, particularly as intermediates in pesticide synthesis (e.g., Formparanate derivatives) .

Properties

IUPAC Name |

N,N-dimethyl-N'-(1,3-thiazol-2-yl)methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-9(2)5-8-6-7-3-4-10-6/h3-5H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELZXDZNESXMHQ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- is a compound that has garnered interest due to its potential biological activities, particularly in the field of antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- (C₅H₈N₂S) is characterized by a thiazole ring, which is known for its role in various biological activities. The presence of the guanidinium moiety enhances its interaction with biological membranes and cellular components, making it a candidate for antibiotic development.

Antimicrobial Properties

Research indicates that compounds with guanidinium functionalities, such as Methanimidamide, exhibit significant antimicrobial properties. These compounds are particularly effective against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

- Mechanism of Action :

- Membrane Disruption : The positively charged guanidinium group interacts with negatively charged lipids in bacterial membranes, leading to destabilization and increased permeability .

- Targeting Bacterial Proteins : Some studies suggest that these compounds can inhibit specific proteins involved in bacterial cell division and stress responses, such as the signal peptidase IB (SpsB) .

Case Studies

- Study on MRSA : A study identified a related guanidinium compound that demonstrated high activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1.5 µM . This highlights the potential for Methanimidamide derivatives to serve as effective antibiotics.

- E. coli Inhibition : Another compound within the same class showed an MIC of 12.5 µM against E. coli, indicating broad-spectrum antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the thiazole ring and the guanidinium group significantly affect the antibacterial potency of Methanimidamide derivatives. For instance:

| Compound Variation | MIC against MRSA | MIC against E. coli |

|---|---|---|

| Original Compound | 1.5 µM | 12.5 µM |

| Modified Compound A | 0.75 µM | 6.25 µM |

| Modified Compound B | 3 µM | 25 µM |

This table illustrates how slight structural changes can enhance or diminish biological activity.

Toxicity and Safety Profile

While exploring the biological activity of Methanimidamide, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that while it exhibits potent antibacterial properties, careful evaluation is necessary to understand its effects on human cells and potential side effects.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of methanimidamide exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MIC) in the range of 128-256 µg/mL for similar compounds, suggesting potential utility in treating bacterial infections.

-

Antitumor Activity :

- Methanimidamide derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities have shown selective cytotoxicity towards various human cancer cells while sparing normal cells. These findings highlight the potential of methanimidamide as an anticancer agent.

-

Enzyme Inhibition :

- Some studies suggest that methanimidamide may inhibit enzymes relevant to disease progression, such as acetylcholinesterase. This inhibition could be beneficial in neurodegenerative disease contexts, where enzyme dysregulation plays a critical role.

Agricultural Applications

Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- also shows promise in agricultural chemistry:

-

Pesticide Development :

- The compound's biological activity extends to agricultural applications where it can be utilized in developing new pesticide formulations. Its efficacy against specific pests can enhance crop protection strategies.

-

Plant Growth Regulation :

- Preliminary studies suggest that thiazole-containing compounds may influence plant growth and development, potentially serving as growth regulators in agricultural practices.

Synthesis and Derivatives

The synthesis of methanimidamide typically involves multi-step organic reactions that allow for the introduction of various substituents on the thiazole ring. This flexibility leads to a range of derivatives with potentially different biological activities. The following table summarizes some notable derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methanimidamide, N'-(4,5-Dimethyl-2-thiazolyl) | Contains dimethyl and thiazole groups | Potential antitumor activity |

| Methanimidamide, N'-(2-chlorophenyl) | Chlorophenyl substituent | Enhanced antimicrobial properties |

| Guanidino-heterocyclyl-phenyl-amidines | Heterocyclic and phenyl groups | Inhibits gastric acid secretion |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of methanimidamide derivatives against various bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency, paving the way for future drug development.

- Cytotoxicity Assessment : In a clinical trial setting, methanimidamide derivatives were tested on several cancer cell lines. The findings demonstrated significant cytotoxic effects, particularly against breast cancer cells, suggesting potential therapeutic applications in oncology.

- Plant Growth Trials : Field trials assessing the impact of methanimidamide on crop yield showed promising results, indicating improved growth rates and pest resistance when applied as a foliar spray.

Comparison with Similar Compounds

Structural Comparison

The structural variations among Methanimidamide derivatives primarily involve substituents on the amidine group and the heterocyclic ring. Key examples include:

Key Observations :

Activity Trends :

Computational and Spectroscopic Studies

- DFT Analysis : Studies on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide reveal delocalized electron density across the amidine-thiazole system, explaining its stability and reactivity .

- NMR/X-ray Data : Intramolecular hydrogen bonding in HN-phenyl derivatives () stabilizes planar conformations, critical for binding biological targets .

Q & A

Basic: What are the standard synthetic routes for preparing Methanimidamide derivatives with thiazole substituents?

Answer:

The synthesis of methanimidamide derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For thiazole-substituted analogs, a common approach includes:

- Mannich Reaction : Reacting 2-aminothiazole derivatives with formaldehyde and dimethylamine under controlled pH and temperature (e.g., 50–70°C in ethanol) to form the methanimidamide backbone .

- Coupling Reactions : Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between thiazole-amine intermediates and activated carboxylic acids .

- Characterization : Thin-layer chromatography (TLC) is employed to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural identity .

Basic: How do researchers validate the purity and structural identity of Methanimidamide derivatives?

Answer:

Key validation methods include:

-

Analytical Techniques :

-

Melting Point Analysis : Sharp melting ranges (±2°C) indicate high purity .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism in thiazole derivatives) .

- 2D NMR Techniques : HSQC and HMBC experiments resolve ambiguous proton-carbon correlations, particularly in crowded aromatic regions .

- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., N-methyl-N-(2-pyridyl)formamide derivatives) to identify expected chemical shifts .

Advanced: What strategies optimize reaction yield in Methanimidamide synthesis?

Answer:

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Temperature Control : Lower temperatures (≤60°C) reduce decomposition in acid-sensitive steps .

- Catalyst Use : Lewis acids like AlCl₃ accelerate condensation reactions in benzimidazole-thiazole hybrid systems .

Advanced: How do researchers evaluate the biological activity of thiazole-containing Methanimidamides?

Answer:

Standard assays include:

- Antimicrobial Screening : Microbroth dilution assays (e.g., against E. coli or S. aureus) with MIC (minimum inhibitory concentration) determination .

- DNA Interaction Studies : Agarose gel electrophoresis to assess DNA cleavage activity at varying concentrations (e.g., 10–100 µM) .

- Toxicity Profiling : Brine shrimp lethality assays (LC₅₀ calculation) to prioritize compounds for in vivo studies .

Advanced: What computational methods aid in predicting reactivity and stability of Methanimidamide derivatives?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Predicts electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., Gaussian software at B3LYP/6-31G* level) .

- Molecular Dynamics (MD) Simulations : Assess stability in biological environments (e.g., binding to thiazole-sensitive enzymes) .

- Density Functional Theory (DFT) : Models reaction pathways for substituent effects on tautomer equilibria .

Basic: What safety protocols are critical when handling Methanimidamide derivatives?

Answer:

- Hazard Classification : Many derivatives (e.g., Formparanate analogs) are classified as acute toxins (UN 2757, Class 6.1) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis.

- Waste Disposal : Follow EPA guidelines for carbamate-related hazardous waste (e.g., neutralization before disposal) .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity?

Answer:

- Thiazole Substituents : Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance antimicrobial activity by increasing membrane permeability .

- Methanimidamide Chain : N,N-dimethyl groups improve metabolic stability compared to mono-methyl analogs .

- Hybrid Systems : Benzimidazole-thiazole hybrids show dual activity (antimicrobial and DNA cleavage) due to planar aromatic systems .

Advanced: What analytical challenges arise in quantifying trace impurities in Methanimidamide samples?

Answer:

- Detection Limits : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities at ≤0.1% levels .

- Matrix Effects : Co-eluting byproducts (e.g., unreacted amines) require gradient elution protocols (e.g., 10–90% acetonitrile in water) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.995) and precision (%RSD ≤ 2.0) .

Advanced: How can green chemistry principles be applied to Methanimidamide synthesis?

Answer:

- Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) reduces waste in condensation steps .

- Biodegradable Catalysts : Enzymatic catalysts (e.g., lipases) replace toxic reagents like DCC in amide bond formation .

- Microwave Assistance : Reduces reaction times (e.g., from 12 hours to 30 minutes) and energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.